4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5
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Overview
Description
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-Amino-3-methylbiphenyl. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and isotopic labeling. The molecular formula of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is C13H8D5N, and it has a molecular weight of 188.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 typically involves the introduction of deuterium atoms into the biphenyl structure. One common method is the catalytic deuteration of 4-Amino-3-methylbiphenyl using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the aromatic ring .
Industrial Production Methods
Industrial production of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic labeling. The product is then purified using techniques such as recrystallization and chromatography to obtain high-purity 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5.
Reduction: Amines and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and enzyme activities. The compound’s unique isotopic labeling allows for precise tracking and analysis of its behavior in various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbiphenyl: The non-deuterated version of the compound.
4-Amino-2-methylbiphenyl: A structural isomer with the amino group at a different position.
4-Amino-3-ethylbiphenyl: A derivative with an ethyl group instead of a methyl group.
Uniqueness
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracing and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBISYQIGCOQU-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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